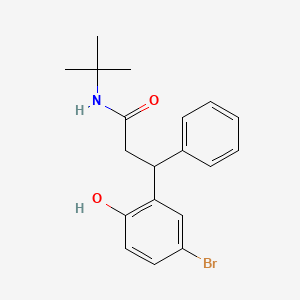![molecular formula C28H23FN4O3 B4009364 2-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4009364.png)
2-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, compounds similar to the target molecule have been synthesized through reactions involving various substituted acetamides and specific conditions that favor the formation of the desired product. The chemical structures of these compounds were confirmed using techniques like 1H NMR, IR, and Mass spectra, indicating the precision required in synthesizing such molecules (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically analyzed using NMR, IR spectroscopy, and X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms within a molecule and the nature of chemical bonds. For example, studies have shown how molecular structure and packing can be stabilized by specific interactions, highlighting the importance of structural analysis in understanding the properties of complex molecules (Sethusankar et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to the formation of new compounds with distinct properties. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produced novel imidazo[1,2-a]pyridine derivatives, demonstrating the diverse chemical reactivity of such molecules (Shao et al., 2011).
Physical Properties Analysis
The physical properties of organic molecules, including melting point, solubility, and crystal structure, are crucial for determining their application potential. The crystalline structure of compounds, for example, can influence their stability and reactivity. Detailed structural analyses can reveal how intermolecular interactions, such as hydrogen bonding, affect the physical properties of these molecules.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are central to understanding how complex organic molecules interact in various environments. For instance, the antioxidant activity of certain compounds can be assessed through in vitro methods like DPPH and ABTS assays, providing insights into their chemical behavior and potential applications (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
2-[3-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3/c1-18-5-4-6-22(13-18)30-26(34)17-32-16-20(23-7-2-3-8-25(23)32)14-24-27(35)33(28(36)31-24)15-19-9-11-21(29)12-10-19/h2-14,16H,15,17H2,1H3,(H,30,34)(H,31,36)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGUXLVXAPWGNL-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-{3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B4009289.png)
![4-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4009301.png)

![10-[3-(trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4009309.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4009320.png)
![3-(2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)propanenitrile](/img/structure/B4009323.png)
![4-chloro-3-methylphenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)(phenyl)acetate](/img/structure/B4009325.png)
![1-[(4-butoxy-3-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B4009333.png)
![1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4009338.png)

![2-(4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4009358.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide hydrochloride](/img/structure/B4009359.png)
![4-{5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4009366.png)
![N-1-naphthyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4009378.png)